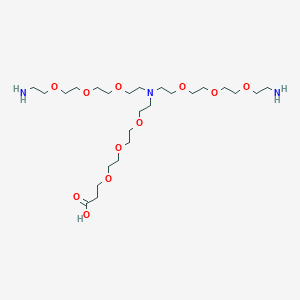
N-(acid-PEG3)-N-bis(PEG3-amine)
説明
“N-(acid-PEG3)-N-bis(PEG3-amine)” is a compound that is used in medical research, drug-release, nanotechnology, and new materials research . It has a molecular weight of 615 and a molecular formula of C27H37N9O8 .
Synthesis Analysis
The synthesis of “N-(acid-PEG3)-N-bis(PEG3-amine)” involves the use of a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Molecular Structure Analysis
The molecular structure of “N-(acid-PEG3)-N-bis(PEG3-amine)” includes a functional group of Folic Acid and Amine . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
The terminal carboxylic acid of “N-(acid-PEG3)-N-bis(PEG3-amine)” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .科学的研究の応用
Application 1: Biochemical Research
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)”, also known as Fmoc-N-amido-PEG3-acid, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
- Methods of Application: The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This property makes it useful in various biochemical research applications.
- Results or Outcomes: While specific results or outcomes were not found in the source, the use of this compound in biochemical research can potentially lead to the development of new materials, functional coatings, and other active compounds .
Application 2: Medical Research
- Specific Scientific Field: Medical Research
- Summary of the Application: Fmoc-N-amido-PEG3-acid is used in medical research for drug-release, nanotechnology, and cell culture . It is also used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, and new materials .
- Methods of Application: The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
- Results or Outcomes: While specific results or outcomes were not found in the source, the use of this compound in medical research can potentially lead to the development of new drugs and therapies .
Application 3: PROTAC Linkers
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used as a PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation .
- Methods of Application: The compound can be used to connect two functional motifs of a PROTAC, a target protein binder and an E3 ligase recruiter . The insertion of PEG increases the water-solubility of the molecules .
- Results or Outcomes: The use of this compound as a PROTAC linker can potentially lead to the development of new therapeutic agents .
Application 4: Click Chemistry
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used in click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility .
- Methods of Application: The compound can be used for the conjugation of carboxylic derivatives (by acylation of the amine group) with alkynes (via a click chemistry reaction) .
- Results or Outcomes: The use of this compound in click chemistry can potentially lead to the development of new materials and bioconjugates .
Application 5: Click Chemistry
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used in click chemistry . Click chemistry is a type of chemical reaction that is characterized by its efficiency, selectivity, and versatility .
- Methods of Application: The compound can be used for the conjugation of carboxylic derivatives (by acylation of the amine group) with alkynes (via a click chemistry reaction) .
- Results or Outcomes: The use of this compound in click chemistry can potentially lead to the development of new materials and bioconjugates .
Application 6: Bioconjugation Reagents
- Specific Scientific Field: Biochemical Research
- Summary of the Application: “N-(acid-PEG3)-N-bis(PEG3-amine)” can be used as a bioconjugation reagent . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
- Methods of Application: The compound can be used to connect two functional motifs of a bioconjugate, a target protein binder and an E3 ligase recruiter . The insertion of PEG increases the water-solubility of the molecules .
- Results or Outcomes: The use of this compound as a bioconjugation reagent can potentially lead to the development of new therapeutic agents .
将来の方向性
“N-(acid-PEG3)-N-bis(PEG3-amine)” has potential applications in various fields including medical research, drug-release, nanotechnology, and new materials research . Its use in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings are some of the active compound aspects that could be explored further .
特性
IUPAC Name |
3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEQPDRTEWXDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(acid-PEG3)-N-bis(PEG3-amine) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)
![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

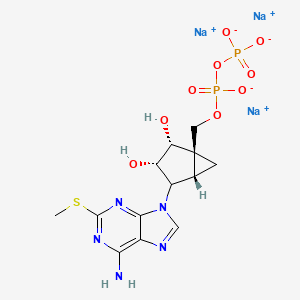
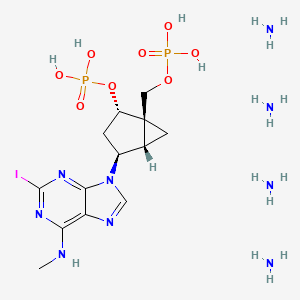
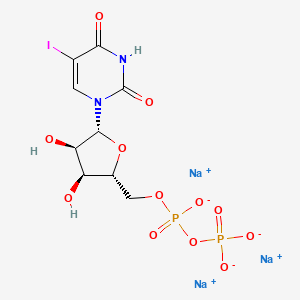
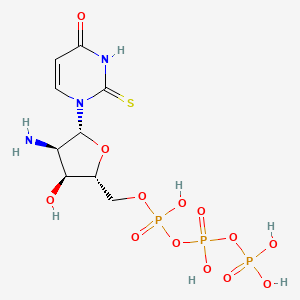
![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)
![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)
![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)
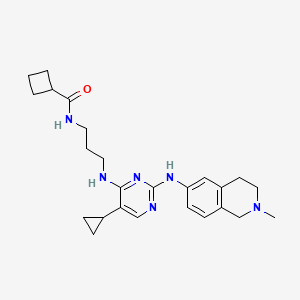
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)